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Abstract

Candida auris has rapidly emerged as a formidable fungal pathogen, largely due to its high
rates of multidrug resistance. Resistance to Amphotericin B (AmB), a cornerstone of antifungal
therapy, is a particularly concerning trait. This technical guide provides an in-depth exploration
of the core molecular and cellular mechanisms underpinning AmB resistance in C. auris. We
synthesize current research findings, present quantitative data in structured tables for
comparative analysis, detail key experimental protocols, and provide visual diagrams of critical
pathways and workflows to facilitate a comprehensive understanding for researchers and drug
development professionals.

Core Mechanisms of Amphotericin B Resistance

Amphotericin B exerts its antifungal activity by binding to ergosterol, the primary sterol in the
fungal cell membrane, leading to the formation of pores, ion leakage, and ultimately, cell death.
Resistance to AmB in C. auris is a multifactorial phenomenon, primarily revolving around
alterations that reduce the drug's ability to bind to and disrupt the cell membrane.

Alterations in the Ergosterol Biosynthesis Pathway

The most well-documented mechanism of AmB resistance in C. auris involves genetic and
regulatory changes in the ergosterol biosynthesis pathway.[1][2][3] These alterations lead to a

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1215486?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC12012538/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9295560/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8672890/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

reduction in the cellular ergosterol content, thereby diminishing the target for AmB.

» Gene Mutations: Mutations in key enzymes of the ergosterol pathway are strongly
associated with AmB resistance. These include loss-of-function mutations, frameshift
mutations, and premature stop codons in genes such as ERG2, ERG3, ERG4, ERG6, and
ERG11.[1][2][3][4] For instance, mutations in ERG6, which encodes sterol
methyltransferase, can lead to the accumulation of alternative sterols that have a lower
binding affinity for AmB.[3] Similarly, mutations in ERG3, encoding a C-5 sterol desaturase,
have been causally linked to AmB resistance.[1][2]

e Gene Expression Upregulation: Transcriptomic studies of AmB-resistant C. auris isolates
have revealed a significant upregulation of genes involved in ergosterol biosynthesis,
including ERG1, ERG2, ERG6, and ERG13.[5][6] This compensatory mechanism may aim to
maintain membrane integrity in the face of reduced ergosterol levels or other membrane
stresses.

Cell Wall and Membrane Modifications

Beyond direct alterations to ergosterol metabolism, changes in the broader cell envelope
contribute to AmB resistance.

o Reduced Membrane Permeability: AmB-resistant strains of C. auris have been shown to
exhibit decreased membrane permeability, which may hinder the drug's access to the cell
membrane.[7][8]

o Cell Wall Remodeling: Resistant isolates often display increased resistance to cell wall
perturbing agents like Congo red and calcofluor white.[7][8] This suggests a remodeling of
the cell wall architecture, which could physically impede AmB from reaching the cell
membrane. Transcriptomic analyses have identified the upregulation of genes involved in
cell wall function in resistant strains.[6]

Transcriptional Reprogramming and Stress Responses

Whole-genome and transcriptomic sequencing have provided a broader view of the adaptive
strategies employed by AmB-resistant C. auris.
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« Differentially Expressed Genes: RNA-sequencing of clinical isolates has identified a common
set of differentially expressed genes in AmB-resistant strains compared to susceptible ones.
[6][7] These genes are involved in a range of cellular processes, including lipid biosynthesis,
adhesion, drug transport, and chromatin remodeling.[6][7][8]

o Oxidative Stress Response: The fungicidal action of AmB is also associated with the
induction of oxidative stress. Enhanced capacity to withstand oxidative damage has been
linked to AmB resistance.

The Role of Biofilm Formation

C. auris is a proficient biofilm former, and this characteristic significantly contributes to its
antifungal resistance.[9][10]

e Increased MIC in Biofilms: The minimum inhibitory concentration (MIC) of AmB against C.
auris biofilms can be 2 to 512 times higher than against their planktonic counterparts.[11]

o Extracellular Matrix Sequestration: The biofilm's extracellular matrix, rich in polysaccharides
like mannan-glucan complexes, can sequester AmB, preventing it from reaching the fungal
cells.[11]

o Upregulation of Efflux Pumps: Maturing biofilms show increased expression of drug efflux
pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily
(MES) transporter families, which can actively pump AmB out of the cells.[11]

Quantitative Data on Amphotericin B Resistance
Table 1: Amphotericin B MIC Values for Candida auris

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8079977/
https://www.mdpi.com/2076-0817/10/8/990
https://pmc.ncbi.nlm.nih.gov/articles/PMC8079977/
https://www.mdpi.com/2076-0817/10/8/990
https://researchportal.ukhsa.gov.uk/en/publications/susceptibility-testing-of-candida-auris-isolates-2/
https://pdfs.semanticscholar.org/368a/7c8aa5f79e5c1419110080b38e257830fc32.pdf
https://stacks.cdc.gov/view/cdc/44383
https://pmc.ncbi.nlm.nih.gov/articles/PMC7654955/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7654955/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7654955/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

MIC Range
Clade MIC50 (pg/mL)  MIC90 (ug/mL) Reference
(ng/mL)
South Asian
0.5-4.0 1.0 2.0 [41[7]
(Clade I)
East Asian
0.12-0.25 - - [7]
(Clade 11)
South African
1.0-20 - - [7]
(Clade III)
South American
1.0-80 - - [7]
(Clade IV)
Multiple Clades 0.25-4.0 - - [1]

Note: MIC values can vary between studies and testing methodologies.

Table 2: Impact of Biofilm Formation on Amphotericin B
MIC

Planktonic MIC Biofilm MIC

Isolate Type Fold Increase Reference
(ng/mL) (ng/mL)
C. auris (various
) 0.25-1.0 up to 16 up to 64 9]
strains)
C. auris (various
0.06-4.0 4.0->32 up to >8 [12]

clades)

Key Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3
guidelines.

e Inoculum Preparation:
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[e]

Culture C. auris on Sabouraud Dextrose Agar (SDA) at 37°C for 24 hours.

o

Suspend several colonies in sterile saline.

[¢]

Adjust the turbidity of the suspension to a 0.5 McFarland standard.

[¢]

Dilute the suspension 1:100 in sterile saline, then 1:20 in RPMI 1640 medium to achieve a
final inoculum concentration of 1-5 x 105 CFU/mL.

e Drug Dilution:
o Prepare a stock solution of Amphotericin B.

o Perform serial two-fold dilutions of AmB in RPMI 1640 medium in a 96-well microtiter
plate.

e |noculation and Incubation:

o Add 100 pL of the final inoculum to each well of the microtiter plate containing the drug
dilutions.

o Include a drug-free well as a positive growth control and an uninoculated well as a
negative control.

o Incubate the plates at 35°C for 24-48 hours.
e MIC Determination:

o The MIC is the lowest concentration of AmB that causes a complete inhibition of visible
growth.

Sterol Extraction and Analysis by Gas Chromatography-
Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of cellular sterols.

e Cell Culture and Harvesting:
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o Grow C. auris in a suitable liquid medium to the desired growth phase.

o Harvest the cells by centrifugation and wash with sterile water.

e Saponification and Sterol Extraction:

o

Resuspend the cell pellet in methanolic potassium hydroxide.

[¢]

Incubate at 80°C for 1 hour to saponify cellular lipids.

[¢]

Extract the non-saponifiable lipids (containing sterols) by adding n-heptane and vortexing
vigorously.

o

Collect the upper n-heptane layer.
 Derivatization:
o Evaporate the n-heptane extract to dryness under a stream of nitrogen.

o Resuspend the dried extract in a silylating agent (e.g., N,O-
Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and incubate at 60°C for
30 minutes to form trimethylsilyl (TMS) ethers of the sterols.

e GC-MS Analysis:

[¢]

Inject the derivatized sample into a GC-MS system.

[¢]

Use a suitable capillary column (e.g., HP-5ms) and a temperature gradient to separate the
different sterol species.

[¢]

Identify the sterols based on their retention times and mass fragmentation patterns
compared to known standards.

o

Quantify the relative abundance of each sterol by integrating the peak areas.

RNA Sequencing and Differential Gene Expression
Analysis
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This protocol outlines the key steps for a transcriptomic study.

e RNA Extraction:
o Grow AmB-resistant and -susceptible C. auris isolates under defined conditions.
o Harvest cells and rapidly freeze them in liquid nitrogen.

o Disrupt the cells using mechanical methods (e.g., bead beating) in the presence of a
suitable lysis buffer (e.g., TRIzol).

o Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) and treat with
DNase to remove genomic DNA contamination.

 Library Preparation and Sequencing:

o

Assess RNA quality and quantity using a bioanalyzer.

[¢]

Enrich for mRNA using oligo(dT) magnetic beads.

[¢]

Construct cDNA libraries using a commercial kit (e.g., NEBNext Ultra RNA Library Prep Kit
for lllumina).

[¢]

Sequence the libraries on an Illumina sequencing platform.

» Bioinformatic Analysis:

o

Perform quality control of the raw sequencing reads.
o Align the reads to a reference C. auris genome.
o Quantify the expression level of each gene.

o lIdentify differentially expressed genes between resistant and susceptible isolates using
statistical packages like DESeq2 or edgeR.

o Perform gene ontology (GO) and pathway enrichment analysis to identify biological
processes affected by the differential gene expression.
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Visualizing Resistance Mechanisms and Workflows
Ergosterol Biosynthesis Pathway and AmB Resistance
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Caption: Ergosterol biosynthesis pathway and points of intervention leading to Amphotericin B
resistance.

Experimental Workflow for Investigating AmB
Resistance
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Caption: A typical experimental workflow for the investigation of Amphotericin B resistance in C.

auris.

Conclusion and Future Directions

Amphotericin B resistance in Candida auris is a complex and evolving challenge. The primary
mechanisms involve alterations in the ergosterol biosynthesis pathway, leading to a reduction
in the drug's target. However, it is clear that a network of interconnected factors, including cell
wall remodeling, transcriptional reprogramming, and biofilm formation, contribute to the overall
resistance phenotype. A thorough understanding of these mechanisms is crucial for the
development of novel therapeutic strategies to combat this urgent public health threat. Future
research should focus on further elucidating the regulatory networks that govern AmB
resistance, identifying novel drug targets within these pathways, and developing diagnostic
tools for the rapid detection of AmB-resistant C. auris. The detailed protocols and compiled
data in this guide aim to equip researchers with the necessary information to advance these
critical efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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